N-ethyl-N-methylazepane-1-carboxamide
Description
N-Ethyl-N-methylazepane-1-carboxamide is a seven-membered azepane ring derivative featuring a carboxamide group at the 1-position and ethyl/methyl substituents on the nitrogen. This structural motif confers conformational flexibility and moderate lipophilicity, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) or enzyme-targeted therapies.
Properties
IUPAC Name |
N-ethyl-N-methylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPFGSANXTHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methylazepane-1-carboxamide typically involves the reaction of azepane with ethyl and methyl substituents. One common method is the amidation of azepane with ethyl and methyl amines under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-methylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azepane derivatives with different functional groups.
Scientific Research Applications
N-ethyl-N-methylazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-methylazepane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the substrate from binding. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-5-Dimethyl-9-[(2-Methoxy-4-Methylsulfonylamino)Phenylamino]-4-Acridinecarboxamide (NSC 343 499)
Structural Differences :
- Core Structure : Contains an acridine ring (tricyclic aromatic system) vs. the azepane (saturated 7-membered ring) in the target compound.
- Substituents: Features a methoxy-methylsulfonylamino-phenylamino side chain and a methylcarboxamide group, differing from the ethyl/methyl-azepane carboxamide in the target.
Physicochemical Properties :
- Lipophilicity : Log P = 1.10 (estimated) .
- pKa : 6.40 (weaker base than acridine derivatives) .
- DNA Binding : High association constant (Ka = 2.1 × 10⁶ M⁻¹) due to intercalation with DNA .
4-Methyl-N-(1-Naphthyl)Piperazine-1-Carboxamide (NSC 36816)
Structural Differences :
- Core Structure: Piperazine (6-membered diamine ring) vs. azepane (7-membered monoamine ring).
- Substituents : Naphthyl group at the 1-position and a methyl group on the piperazine nitrogen vs. ethyl/methyl groups on azepane.
Physicochemical Properties :
- Lipophilicity : Likely higher than the acridine derivative due to the naphthyl group but lower than the azepane compound (ethyl group increases hydrophobicity).
- Database Identifiers : CAS 6266-76-8; CHEMBL1496306 .
Biological Activity: No direct pharmacological data are provided, but piperazine carboxamides are often explored as serotonin receptor modulators or kinase inhibitors. The naphthyl group may enhance aromatic stacking interactions, contrasting with the azepane’s aliphatic flexibility.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The ethyl group in the target compound likely increases lipophilicity compared to methyl or naphthyl substituents, influencing bioavailability and CNS penetration.
- Mechanistic Divergence : Unlike the DNA-intercalating acridine derivative, the azepane carboxamide’s lack of aromaticity suggests alternative targets, such as GPCRs or ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
